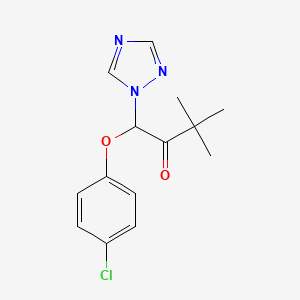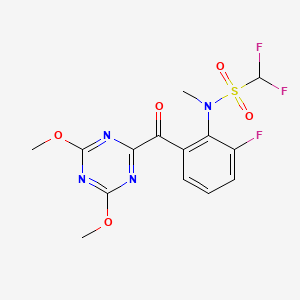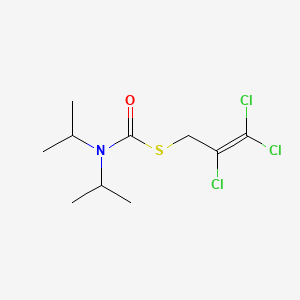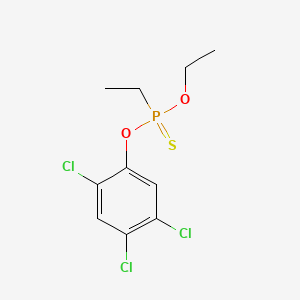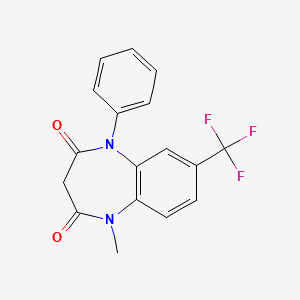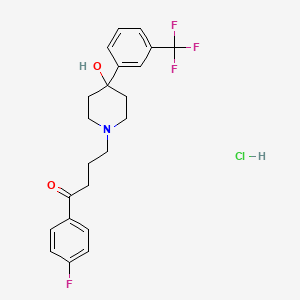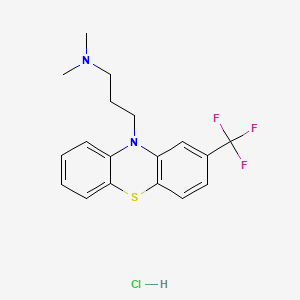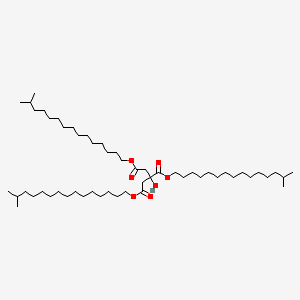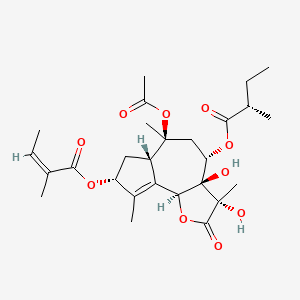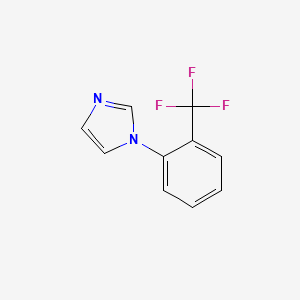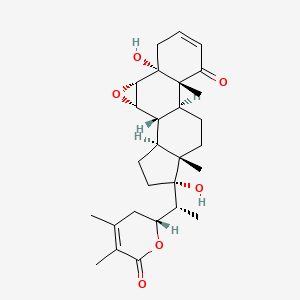
Withanone
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Withanone, a bioactive constituent of Withania somnifera, primarily targets the N-methyl-D-aspartate (NMDA) receptors in neuron-like cells . These receptors are major excitotoxic receptors distributed throughout the cerebral cortex and hippocampus . They play a vital role in neural development, synaptic plasticity, transmission, learning, and memory .
Mode of Action
This compound interacts with its targets by affording protection against NMDA-induced excitotoxicity . This is achieved by pre-treating cells with various doses of this compound before exposing them to NMDA . The compound’s interaction with its targets results in significant changes, including the attenuation of intracellular calcium accumulation, reactive oxygen species generation, loss of mitochondrial membrane potential, and alteration of the Bax/Bcl-2 ratio .
Biochemical Pathways
This compound affects several biochemical pathways. It attenuates the NMDA-induced increase in intracellular calcium levels, reactive oxygen species (ROS) generation, loss of mitochondrial membrane potential, crashing of Bax/Bcl-2 ratio, release of cytochrome c, increased caspase expression, induction of lipid peroxidation as measured by malondialdehyde levels, and cleavage of poly (ADP-ribose) polymerase-1 (Parp-1), which is indicative of DNA damage . These effects suggest that this compound may serve as a potential neuroprotective agent .
Pharmacokinetics
It is known that this compound has a strong binding affinity to its targets, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of NMDA-induced cell death by reducing intracellular calcium levels, attenuating mitochondrial membrane potential, normalizing caspase levels, and DNA repair . These results suggest that this compound may serve as a potential neuroprotective agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in vitro studies have shown that the compound’s activity can be modulated by controlling environmental conditions like different tissue culture techniques, altered media compositions, and the use of elicitors
Biochemische Analyse
Biochemical Properties
Withanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of chymotrypsin-like proteasomal enzymes, which are involved in protein degradation . Additionally, this compound interacts with proteins such as mortalin and p53, influencing their functions and contributing to its anti-cancer properties . These interactions highlight the compound’s ability to modulate cellular processes and maintain cellular homeostasis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuron-like cells, this compound has been found to protect against NMDA-induced excitotoxicity by reducing oxidative stress and preventing cell death . It also promotes muscle cell differentiation and enhances the formation of myotubes in C2C12 myoblasts . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential in neurodegenerative diseases and muscle repair.
Molecular Mechanism
The molecular mechanism of this compound involves multiple pathways. This compound binds to and inhibits the activity of proteins such as mortalin and p53, leading to the induction of apoptosis in cancer cells . It also modulates the activity of nuclear factor kappa-B (NF-κB) and other transcription factors, resulting in changes in gene expression . Additionally, this compound’s interaction with NMDA receptors helps mitigate excitotoxicity in neuronal cells . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various storage conditions and maintains its bioactivity . Long-term exposure to this compound in neuronal cells has demonstrated sustained neuroprotective effects, reducing oxidative stress and preventing cell death . These findings suggest that this compound’s stability and prolonged efficacy make it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, oral administration of this compound at a dose of 300 mg/kg/day improved motor functions and increased dopamine levels in the striatum of male Wistar rats . Higher doses may lead to toxic effects, highlighting the importance of determining optimal dosages for therapeutic use. This compound’s dose-dependent effects underscore its potential for treating various conditions while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate and DOXP pathways of isoprenogenesis . These pathways contribute to the biosynthesis of withanolides, including this compound, in Withania somnifera. The compound’s interaction with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels, further elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Molecular dynamics simulations have revealed that this compound exhibits weak permeability across cell membranes compared to other withanolides . This limited permeability may affect its bioavailability and distribution within tissues. Understanding this compound’s transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. Studies have shown that this compound localizes to specific cellular compartments, such as the mitochondria and nuclei . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these organelles. The compound’s presence in these compartments influences its interactions with biomolecules and contributes to its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of withanolides, including withanone, typically involves the extraction of the compound from the roots and leaves of Withania somnifera. The extraction process often employs solvents such as methanol or ethanol. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used to isolate and purify this compound from other withanolides .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Withania somnifera using optimized solvent extraction methods. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then concentrated and purified using chromatographic techniques to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Withanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form withaferin A, another bioactive withanolide.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents for this compound.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Solvents: Methanol, ethanol, and acetone are frequently used as solvents in these reactions.
Major Products Formed
Withaferin A: Formed through the oxidation of this compound.
Reduced Withanolides: Formed through reduction reactions, which may exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Withanone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemical properties and reactions of withanolides.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and inflammation
Vergleich Mit ähnlichen Verbindungen
Withanone is often compared with other withanolides such as withaferin A and withanolide A:
Withaferin A: Known for its potent anticancer properties, withaferin A is more cytotoxic compared to this compound.
Withanolide A: Exhibits similar neuroprotective and anti-inflammatory properties but differs in its molecular structure and potency.
List of Similar Compounds
- Withaferin A
- Withanolide A
- Withanoside IV
- Withanoside V
This compound stands out due to its balanced pharmacological profile, making it a versatile compound for various therapeutic applications.
Eigenschaften
IUPAC Name |
15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5,15-dihydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-13-19(33-24(30)15(14)2)16(3)27(31)12-9-17-21-18(8-11-25(17,27)4)26(5)20(29)7-6-10-28(26,32)23-22(21)34-23/h6-7,16-19,21-23,31-32H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIYUIDUNHZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27570-38-3 | |
| Record name | NSC179884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Withanone and where is it found?
A1: this compound is a naturally occurring steroidal lactone, primarily found in the leaves of Withania somnifera (Ashwagandha), a medicinal herb widely used in Ayurveda. [, , , ]
Q2: How does this compound exert its anticancer effects?
A2: this compound exhibits anticancer activity through multiple mechanisms:
- Induction of Reactive Oxygen Species (ROS): this compound triggers ROS signaling, leading to selective cancer cell death. [, ]
- Targeting TPX2-Aurora A Complex: It disrupts the TPX2-Aurora A complex, essential for mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. []
- Inhibition of Cell Migration and Invasion: this compound downregulates proteins involved in cancer cell migration and invasion, such as hnRNP-K, VEGF, and metalloproteases. []
- Induction of Senescence: this compound, in combination with Cucurbitacin B (CucWi-N), induces cellular senescence in cancer cells by modulating various cell cycle regulatory proteins. []
- Disrupting β-tubulin: this compound covalently binds to cysteine-303 of β-tubulin, leading to microtubule disruption and cell cycle arrest in breast cancer cells. []
Q3: How does this compound compare to Withaferin A in terms of anticancer activity and toxicity?
A3: While both this compound and Withaferin A exhibit anticancer properties, they differ in their potency and toxicity profiles.
- Potency: Withaferin A generally demonstrates stronger cytotoxicity than this compound. [, ]
- Selectivity: this compound shows greater selectivity towards cancer cells, sparing normal cells. In contrast, Withaferin A displays cytotoxicity towards both normal and cancer cells. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C28H36O6, and its molecular weight is 472.58 g/mol. []
Q5: Are there any spectroscopic data available for this compound?
A5: Yes, structural characterization of this compound has been carried out using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, COSY, HMBC, and HRMS. []
Q6: How does this compound impact the serotonin system in the context of stress and depression?
A6: this compound exhibits anti-stress and potential antidepressant-like effects by interacting with the serotonin system:
- Scavenging ROS: this compound scavenges ROS in Caenorhabditis elegans, mitigating oxidative stress associated with depression. []
- Modulating Serotonin Receptors and Transporter: this compound upregulates the expression of serotonin receptor genes (ser-1, ser-4, ser-7) and the serotonin transporter gene (mod-5). []
- Binding to Serotonin System Components: In silico studies revealed high binding affinities of this compound to serotonin receptors (Ser-1, Ser-4, Ser-7) and the serotonin transporter (Mod-5). []
Q7: What is the potential of this compound in treating SARS-CoV-2 infection?
A7: this compound has shown promising potential against SARS-CoV-2 through various mechanisms:
- Disrupting ACE2-RBD Interaction: this compound effectively binds to the interface of the ACE2-RBD complex, destabilizing it and potentially inhibiting viral entry into host cells. [, , ]
- Targeting TMPRSS2: Computational studies predict that this compound can interact with and potentially inhibit TMPRSS2, another key host cell receptor for SARS-CoV-2 entry. []
- Inhibiting Mpro Activity: this compound demonstrates the ability to bind to the substrate-binding pocket of SARS-CoV-2 Mpro and potentially inhibit its enzymatic activity, crucial for viral replication. []
Q8: How does the chemical structure of this compound influence its biological activity?
A8: Subtle differences in the chemical structure of withanolides can significantly influence their biological activities.
- Epoxy ring position: The presence of a C5,C6-epoxy ring in Withaferin A contributes to its strong interaction with β-tubulin, leading to greater cytotoxicity compared to this compound, which has a C6,C7-epoxy ring. [, ]
- A-ring enone: The A-ring enone in Withaferin A is highly reactive with cysteine residues, facilitating covalent binding to proteins like β-tubulin. This reactive group is absent in this compound and Withanolide A, explaining their weaker effects. []
Q9: How can this compound content be enhanced in Ashwagandha cultivation?
A9: Various strategies can be employed to enhance this compound content in Ashwagandha:
- Hydroponic Cultivation: Manipulating light conditions during hydroponic cultivation can significantly increase the this compound/Withaferin A ratio in Ashwagandha leaves. []
- Organic Farming with Vermicompost: Cultivating Ashwagandha with Vermicompost (Vcom) as an organic fertilizer can enhance leaf and root biomass, promote earlier flowering and fruiting, and increase the content of active withanolides, including this compound. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


